molecular formula C12H12N2O3S B1454978 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 138426-86-5

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Número de catálogo: B1454978
Número CAS: 138426-86-5
Peso molecular: 264.3 g/mol
Clave InChI: IUIIGWGRBUSMCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one (CAS 138426-86-5) is a synthetic hybrid molecule of significant interest in medicinal chemistry and drug discovery. This compound features a 5-hydroxy-4H-pyran-4-one (pyranone) scaffold, a key structural motif found in kojic acid, which is a well-known tyrosinase inhibitor, linked via a thiomethyl bridge to a 4,6-dimethylpyrimidine ring . The strategic combination of these two heterocyclic systems creates a novel chemical entity with potential multi-targeting capabilities. The core pyranone structure is recognized for its metal-chelating properties and is a privileged scaffold in the development of bioactive molecules . The incorporation of the pyrimidine ring, a common pharmacophore in pharmaceuticals, further enhances the compound's potential for diverse biological interactions. Recent in silico (computer-modeled) studies on closely related 5-hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-one derivatives suggest that such hybrid structures may exhibit promising antitumor properties . Protein-ligand docking predictions indicate that these compounds can potentially target key proteins involved in cancer progression, including the apoptosis regulator Mcl-1 and 3-phosphoinositide-dependent protein kinase-1 (PDK1) . Furthermore, the kojic acid moiety is actively investigated for its application in creating ligands for apelin receptors, which are relevant to cardiovascular disease research, and in the development of agents for boron neutron capture therapy for cancer . This compound is provided as a chemical tool to support your innovative research in these and other areas. It is supplied with comprehensive characterization data, including 1 H NMR, 13 C NMR, and HRMS (High-Resolution Mass Spectrometry) to ensure identity and purity for your experimental work . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-3-8(2)14-12(13-7)18-6-9-4-10(15)11(16)5-17-9/h3-5,16H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIIGWGRBUSMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Biochemical Properties

2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in multiple biological processes such as cell cycle regulation, autophagy, immune responses, and inflammation. The compound interacts with SIRT2 by binding to its active site, thereby inhibiting its deacetylase activity. This interaction leads to increased acetylation of α-tubulin, which affects cellular functions and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity and leading to increased acetylation of target proteins such as α-tubulin. This inhibition disrupts the normal function of SIRT2, resulting in altered gene expression and cellular responses. The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods.

Actividad Biológica

The compound 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of human sirtuin 2 (SIRT2). This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C12H12N2O3S
  • Molecular Weight: 264.3 g/mol
  • IUPAC Name: 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one

Target and Inhibition

The primary target of this compound is human sirtuin 2 (SIRT2) . SIRT2 is involved in various cellular processes including cell cycle regulation, autophagy, and inflammatory responses. The compound inhibits SIRT2 activity, leading to:

  • Increased acetylation of proteins such as α-tubulin.
  • Modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Cellular Effects

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of breast cancer cell lines (e.g., MCF-7), promoting apoptosis through increased acetylation of critical proteins involved in cell cycle regulation .

Antitumor Activity

Research indicates that derivatives of 4H-pyran compounds exhibit antitumor properties. The specific compound has shown potent inhibitory effects on human breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance:

Cell LineIC50 (µM)Mechanism
MCF-7~20Inhibition of SIRT2 leading to apoptosis
HCT-116~75.1CDK2 inhibition and apoptosis activation

The inhibition of SIRT2 not only affects tumor growth but also influences apoptotic pathways, suggesting a dual mechanism of action for potential therapeutic applications .

Antibacterial and Antioxidant Properties

In addition to its antitumor effects, derivatives of the pyran scaffold have been evaluated for antibacterial activity against various Gram-positive bacteria. Compounds similar to this compound have demonstrated significant antibacterial activity with lower IC50 values than standard antibiotics like ampicillin .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study on the effects of 4H-pyran derivatives showed that compounds with similar structures inhibited the proliferation of colorectal cancer cells (HCT-116) through CDK2 inhibition and induction of apoptosis via caspase activation .
    • The specific compound was shown to increase acetylation levels in cellular assays, confirming its role as a SIRT2 inhibitor.
  • Antioxidant Activity:
    • Compounds derived from the 4H-pyran framework exhibited strong DPPH scavenging activity, indicating potential use as antioxidants in therapeutic settings .
  • Molecular Docking Studies:
    • Molecular docking simulations have confirmed that the compound effectively binds to the active site of SIRT2, providing insights into its mechanism at the molecular level .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the pyrimidine ring is hypothesized to enhance interaction with biological targets involved in cancer proliferation pathways .

Sirtuin Inhibition

The compound has been investigated for its potential as a selective inhibitor of human sirtuin 2 (SIRT2). SIRT2 is implicated in various cellular processes, including metabolism and cell cycle regulation. A study demonstrated that derivatives of this compound displayed potent inhibition against SIRT2, suggesting its potential use in treating diseases associated with SIRT2 dysregulation, such as neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thioether or hydroxypyranone portions can lead to variations in potency and selectivity against target enzymes or receptors. For example, altering substituents on the pyrimidine ring has been shown to influence the inhibition profile against SIRT2 .

Bioavailability and Pharmacokinetics

Studies focusing on the pharmacokinetic properties of this compound are essential for assessing its viability as a drug candidate. Parameters such as solubility, stability, and metabolic pathways need thorough investigation to ensure effective therapeutic application.

Case Study 1: Anticancer Screening

A recent study screened various derivatives of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one against several cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound .

Case Study 2: SIRT2 Inhibition

Another pivotal study evaluated the inhibitory effects of this compound on SIRT2 using enzyme assays and molecular docking simulations. The findings revealed that specific structural features contributed to a favorable binding affinity to the SIRT2 active site, supporting its potential therapeutic role in managing related diseases .

Comparación Con Compuestos Similares

Table 1: Key SIRT2 Inhibitors and Their Properties

Compound Structural Features Mechanism of Action Biological Activity Selectivity/Potency
SirReal2 (Compound 34) 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide motif Binds to SIRT2’s selectivity pocket via thioether linkage and H-bonding Antiproliferative effects in cancer cells; neurite outgrowth in neuro-2a cells Highly selective for SIRT2
Thienopyrimidinones (37) Thieno[3,2-d]pyrimidin-4-one core Identified via virtual screening; occupies selectivity pocket Moderate SIRT2 inhibition (IC₅₀ ~1–10 µM) SIRT2-specific
Anilinobenzamides (38) Aniline-linked benzamide scaffold Exploits selectivity pocket; optimized into mechanism-based inhibitors Potent antiproliferative activity in breast cancer cells (IC₅₀ <1 µM) High SIRT2 selectivity
Thiomyristoyl (41) Long-chain fatty acid derivative with thioester group Covalently modifies SIRT2 via myristoyl-lysine mimicry Broad anticancer effects in mouse models; low toxicity Selective for SIRT2

Key Observations:

  • Structural Motifs: While 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one relies on a pyranone core, SirReal2 (34) and thienopyrimidinones (37) employ pyrimidine or thienopyrimidine scaffolds. The anilinobenzamides (38) and thiomyristoyl (41) derivatives diverge further, utilizing benzamide or fatty acid backbones .
  • Binding Interactions: All compounds target SIRT2’s selectivity pocket, but the pyran-4-one derivative achieves stabilization via its thioether linkage and intramolecular H-bonding, whereas thiomyristoyl (41) employs covalent modification .
  • Activity: The pyran-4-one derivative and SirReal2 exhibit comparable selectivity, but anilinobenzamides (38) and thiomyristoyl (41) show superior potency in cellular assays, likely due to enhanced binding or covalent mechanisms .

Broader Structural Analogues

  • Isoxazolmethylthio/Thienylmethylthio Derivatives (): Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide share thioether linkages but lack the pyranone or pyrimidine cores. These are explored for cancer and viral infections but lack explicit SIRT2-targeting data .

Research Findings and Implications

  • Crystallographic Validation: Studies using SHELX programs () confirmed the pyran-4-one derivative’s binding mode, enabling rational design of extended analogs to exploit SIRT2’s substrate-binding site .
  • Therapeutic Potential: Though less potent than newer inhibitors, this compound’s selectivity profile supports its utility in probing SIRT2’s role in disease models. Its discontinuation in commercial supply () highlights challenges in translating research compounds to widely available tools.

Métodos De Preparación

Preparation of 4,6-Dimethylpyrimidin-2-yl Thiol Derivative

  • Synthesis of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine:

    • React chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine with sodium hypochlorite in cold ammonia solution.
    • Conditions: Temperature maintained at -3 to -4 °C, stirring for 1 hour at room temperature.
    • Yield: 84% with melting point around 100 °C.
  • Formation of sulfenamide intermediates:

    • Reaction of pyrimidine thiol derivatives with benzenesulfinic acid or other sulfinic acids in ethanol-water mixtures.
    • Yields vary between 22% to 76% depending on the sulfinic acid and conditions.
    • Purification by recrystallization from ethanol or aqueous ethanol.

Formation of Thioether Linkage

  • The critical step involves linking the pyrimidine thiol derivative to the hydroxypyranone:

    • The sulfur atom from the pyrimidine thiol attacks a suitable electrophilic center on the hydroxypyranone precursor, typically a chloromethyl or bromomethyl derivative.
    • This substitution forms the thioether bond connecting the two heterocycles.
    • The reaction is generally carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux or mild heating.
  • Alternative approaches include:

    • Use of potassium hydroxide or triethylamine as base catalysts to promote the nucleophilic substitution.
    • Ultrasound-assisted multicomponent synthesis in water with triethylamine catalyst has been reported for related 4H-pyran derivatives, enhancing yields and reducing reaction times.

Representative Synthetic Protocol (Inferred from Literature)

Step Reagents & Conditions Description Yield / Notes
1 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate + NaOCl in NH3 (0 to -4 °C) Preparation of sulfenamide intermediate 84% yield, mp ~100 °C
2 Sulfenamide + sulfinic acid in EtOH/H2O at 20 °C Formation of thiosulfoester intermediates 22–76% yield, recrystallization purification
3 Thiosulfoester + hydroxypyranone derivative + base (KOH or Et3N) in EtOH or H2O Thioether bond formation linking pyrimidine and pyranone Moderate to good yields; ultrasound can improve efficiency

Analytical and Purification Methods

  • Purity monitoring: Thin-layer chromatography (TLC) and elemental analysis.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), melting point determination, and mass spectrometry.
  • Purification: Recrystallization from ethanol or aqueous ethanol mixtures is commonly employed to isolate pure products.

Research Findings and Optimization Insights

  • Ultrasound-assisted synthesis: Application of ultrasound in multicomponent reactions involving 4H-pyran derivatives significantly improves reaction rates and yields, allowing synthesis in aqueous media at room temperature within 2 hours, compared to 24 hours in conventional methods.
  • Catalyst selection: Triethylamine (20 mol%) is an effective catalyst for promoting pyran formation and related substitution reactions in water, supporting greener chemistry approaches.
  • Reaction medium: Pure water or water-ethanol mixtures are preferred solvents for environmental and operational benefits, improving solubility and reaction cleanliness.
  • Yield variability: The yields of intermediates and final products depend on the nature of sulfinic acid derivatives and reaction conditions, ranging from moderate (22%) to high (up to 84%) for intermediate steps.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Key Notes
Sulfenamide formation 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate + NaOCl + NH3 0 to -4 °C, stirring 1 h 84 High purity, mp ~100 °C
Thiosulfoester synthesis Sulfenamide + sulfinic acid in EtOH/H2O 20 °C, 1 h 22–76 Recrystallization purification
Thioether linkage formation Thiosulfoester + hydroxypyranone + base (KOH or Et3N) Reflux or room temp, EtOH/H2O, ultrasound optional Moderate to high Ultrasound enhances yield and reduces time

Q & A

Q. Q1. What are the key synthetic routes for 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution reactions. A common precursor is chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one), which reacts with heterocyclic thiols like 4,6-dimethylpyrimidine-2-thiol. The reaction typically requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the thiol group, enabling efficient substitution at the chloromethyl site. Heating at 100°C for 6–8 hours optimizes yield (60–75%) . Variations in solvent polarity or temperature may lead to side reactions, such as hydrolysis of the pyranone ring.

Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm substitution patterns. For example, the methylene (–CH₂–) bridge between the pyrimidine and pyranone rings appears as a singlet near δ 4.2 ppm in ¹H NMR, while the pyranone carbonyl resonates at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities, particularly the conformation of the thioether linkage .

Advanced Research Questions

Q. Q3. How can computational methods predict the bioactivity of this compound, and what protein targets are most plausible?

Answer: In silico approaches include:

  • Molecular Docking : Screening against kinase or oxidoreductase targets (e.g., EGFR, COX-2) using AutoDock Vina. The pyrimidine and pyranone moieties show affinity for ATP-binding pockets due to hydrogen-bonding interactions .
  • ADMET Prediction : Tools like SwissADME assess bioavailability. The compound’s logP (~1.5) and topological polar surface area (~90 Ų) suggest moderate permeability but poor blood-brain barrier penetration .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 65%) due to metabolic activation of the thioether group .

Q. Q4. What experimental design considerations address contradictions in bioactivity data across studies?

Answer: Contradictions often arise from:

  • Sample Degradation : The hydroxy group in the pyranone ring is prone to oxidation. Stabilize samples via lyophilization and storage under inert gas .
  • Assay Variability : Use orthogonal assays (e.g., MTT for cytotoxicity + flow cytometry for apoptosis) to confirm activity. For example, IC₅₀ discrepancies in antitumor assays may reflect differences in cell line redox environments .
  • Positive Controls : Include kojic acid (a structural analog) to benchmark antioxidant or tyrosinase-inhibition activity .

Q. Q5. How can the synthesis be optimized to reduce byproducts like disulfide dimers?

Answer:

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of 4,6-dimethylpyrimidine-2-thiol to chlorokojic acid to minimize unreacted thiol, which can dimerize under oxidative conditions .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent disulfide formation.
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) to separate dimers (Rf ~0.3) from the monomeric product (Rf ~0.5) .

Q. Q6. What strategies validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene Knockdown : siRNA silencing of putative targets (e.g., Nrf2 for antioxidant studies) confirms pathway specificity.
  • Metabolomics : LC-MS-based profiling identifies downstream metabolites (e.g., glutathione adducts) linked to redox modulation .
  • Fluorescence Tagging : Conjugate the compound with BODIPY to track cellular uptake via confocal microscopy .

Methodological Challenges

Q. Q7. How do solvent effects influence the compound’s stability during kinetic studies?

Answer:

  • Aqueous Buffers : Rapid degradation occurs at pH >7 due to pyranone ring opening. Use citrate buffer (pH 5.0) for short-term stability .
  • Organic Solvents : DMSO stabilizes the compound for stock solutions but may induce crystallization at 4°C. Pre-warm to 25°C before use .

Q. Q8. What structural analogs are most informative for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace the pyrimidine with triazine to assess heterocycle specificity.
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyrimidine 4-position to enhance electrophilicity and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.